molecular formula C13H21NO B2682263 N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide CAS No. 2305385-81-1

N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide

Cat. No. B2682263
CAS RN: 2305385-81-1
M. Wt: 207.317
InChI Key: KXHJYOIWBHLXMA-UHFFFAOYSA-N
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Description

N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide, also known as DHAP, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. DHAP is a cyclic amide that possesses a unique structure and properties that make it an interesting compound to study.

Mechanism Of Action

The mechanism of action of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways in the body. N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been found to have a range of biochemical and physiological effects, including the inhibition of prostaglandin E2 (PGE2) production, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of the immune response.

Advantages And Limitations For Lab Experiments

N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide can be difficult to work with due to its low solubility in water and some organic solvents.

Future Directions

There are several potential future directions for research on N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide. One area of interest is the development of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases, cancer, and infections. Another area of interest is the use of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide and its potential applications in various fields.

Synthesis Methods

N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of cyclohexanone with ethyl acrylate in the presence of a base to form a Michael adduct. The Michael adduct is then reduced to form the corresponding alcohol, which is then converted to the amide through the reaction with propionyl chloride.

Scientific Research Applications

N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-(1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-13(15)14-12-8-10-6-4-3-5-7-11(10)9-12/h2,10-12H,1,3-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHJYOIWBHLXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CCCCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(decahydroazulen-2-yl)prop-2-enamide

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